
6-Brom-5-nitro-1H-indol-2,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 6-bromo-5-nitro-1H-indole-2,3-dione, is a brominated and nitrated derivative of indole-2,3-dione, commonly known as isatin. Isatins and their derivatives are of significant interest in organic chemistry due to their diverse biological activities and potential applications in pharmaceuticals. The presence of bromo and nitro groups on the indole skeleton can influence the compound's reactivity and interaction with various biological targets.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones, which are structurally related to our compound of interest, is achieved from 2-[3-(2-nitrophenyl)-2-oxopropyl]benzaldehydes, obtained from commercially available indan-1-ones in six steps . This indicates that the synthesis of such compounds requires careful planning and execution of multi-step reactions.
Molecular Structure Analysis
The molecular structure of brominated indole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction . Such analyses provide insights into the arrangement of atoms, intermolecular interactions, and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
Brominated indole derivatives can participate in various chemical reactions due to the presence of reactive bromo and nitro groups. For instance, the reaction of 3-phenylsydnone with p-toluquinone followed by bromination yielded mono- and dibromo derivatives of 2H-indazole-4,7-dione . This demonstrates the reactivity of the bromo group in electrophilic aromatic substitution reactions, which is a common transformation for brominated aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives can be significantly different from their non-brominated counterparts. For example, the introduction of bromine atoms can affect the photochromic and photomagnetic properties of the compounds . Additionally, the thermal stability of such compounds can be assessed using thermal analysis, as demonstrated by the good thermal stability up to 215 °C of a related brominated indole compound . These properties are important for the potential application of these compounds in materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
6-Brom-5-nitroisatin: wurde auf sein Potenzial in der Krebstherapie untersucht. Seine Derivate haben eine inhibitorische Aktivität gegen verschiedene Krebszelllinien gezeigt, einschließlich Gebärmutterhalskrebszellen . Die Fähigkeit der Verbindung, in Nanostrukturen wie Hydroxylapatit-Nanostäbchen integriert zu werden, erhöht ihre Anwendbarkeit in gezielten Medikamentenabgabesystemen für die Krebsbehandlung weiter .
Antibakterielle Aktivität
Die strukturellen Analoga von 6-Brom-5-nitroisatin, wie z. B. Trisindoline, zeigen ein breites Spektrum an biologischen Aktivitäten. Dazu gehören antimikrobielle Eigenschaften, die für die Entwicklung neuer Antibiotika und Behandlungen für bakterielle Infektionen entscheidend sind .
Antivirale Mittel
Indolderivate, einschließlich derer, die mit 6-Brom-5-nitroisatin verwandt sind, sollen antivirale Aktivitäten besitzen. Sie wurden zur Hemmung des Influenzavirus A und des Coxsackievirus B4 verwendet und zeigen ihr Potenzial als antivirale Mittel .
Enzymhemmung für Antikrebstherapien
5-Nitroisatin-Derivate wurden als kompetitive Inhibitoren von ATP untersucht und haben gezeigt, dass sie das CDK2-Enzym hemmen. Dieses Enzym ist ein Ziel für die Entwicklung neuer Antikrebstherapien, was die Bedeutung von 6-Brom-5-nitroisatin in diesem Bereich zeigt .
Arzneimittelforschung und -entwicklung
Die Indoleinheit, eine Kernstruktur in 6-Brom-5-nitroisatin, gilt als eine der wichtigsten Einheiten für die Arzneimittelforschung. Sie steht seit Generationen im Fokus der Forschung aufgrund ihrer breiten Palette an biologisch wichtigen Eigenschaften .
Biologisches Potenzial in der pharmazeutischen Wissenschaft
Indolderivate, einschließlich 6-Brom-5-nitroisatin, wurden in vielen wichtigen synthetischen Arzneimittelmolekülen gefunden. Sie binden mit hoher Affinität an mehrere Rezeptoren, was bei der Entwicklung neuer therapeutischer Derivate mit Aktivitäten wie entzündungshemmend, krebshemmend, anti-HIV, antioxidativ und antidiabetisch hilfreich ist .
Gerüstentwicklung in der pharmazeutischen Chemie
Das Indolgerüst ist ein Schlüsselbestandteil bei der Synthese verschiedener bioaktiver Verbindungen. 6-Brom-5-nitroisatin dient als Baustein beim Aufbau komplexer Moleküle, die in der pharmazeutischen Chemie zur Behandlung verschiedener Erkrankungen eingesetzt werden .
Nanomaterialien-Herstellung und -Bildgebung
6-Brom-5-nitroisatin kann in Nanomaterialien für Anwendungen wie die Bildgebung zellulärer Komponenten integriert werden. Seine Rolle bei der Herstellung maßgeschneiderter Strukturen für spezifische medizinische Anwendungen, wie z. B. Krebsstudien, unterstreicht seine Vielseitigkeit im Bereich der Nanotechnologie .
Wirkmechanismus
Target of Action
6-Bromo-5-nitro-1H-indole-2,3-dione, also known as 6-bromo-5-nitroisatin, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-bromo-5-nitroisatin may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are found in many important synthetic drug molecules and have broad-spectrum biological activities . This suggests that 6-bromo-5-nitroisatin may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Indole derivatives have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. This suggests that 6-bromo-5-nitroisatin may have similar antiviral effects.
Eigenschaften
IUPAC Name |
6-bromo-5-nitro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-4-2-5-3(1-6(4)11(14)15)7(12)8(13)10-5/h1-2H,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQRWHLIXOADMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648126 |
Source


|
| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667463-68-5 |
Source


|
| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

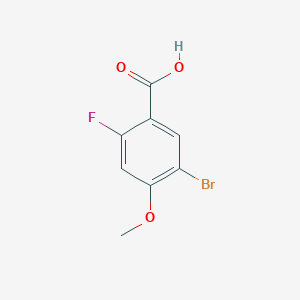
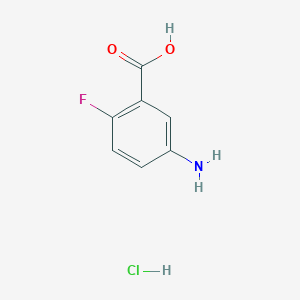
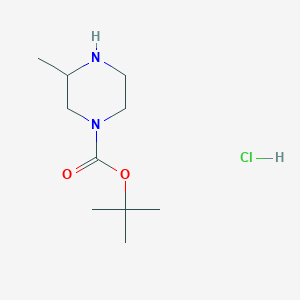
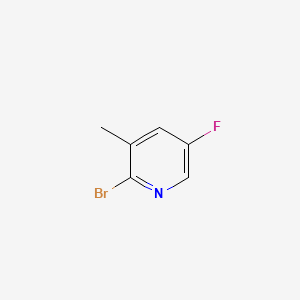
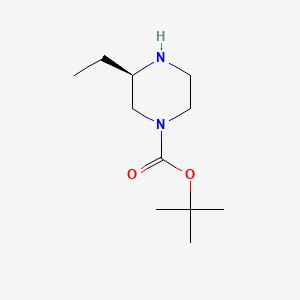

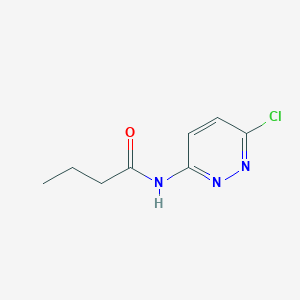

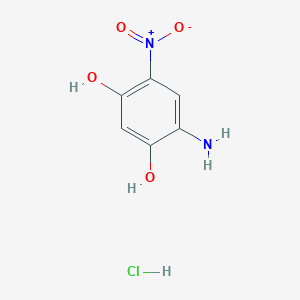

![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)
![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)
